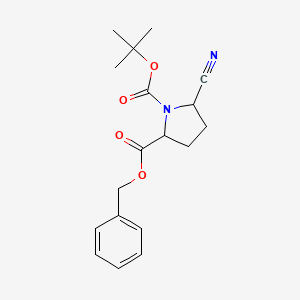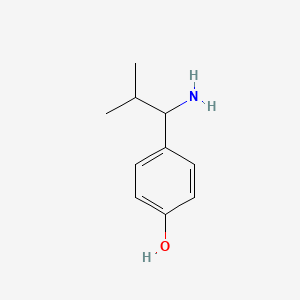
4-(1-Amino-2-methylpropyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Amino-2-methylpropyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenolic ring (phenol) with an attached amino group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(1-Amino-2-methylpropyl)phenol can be achieved through nucleophilic aromatic substitution reactions. These reactions involve the replacement of a substituent in an aromatic ring by a nucleophile. For instance, the reaction of an aryl halide with a nucleophile under specific conditions can yield the desired phenol derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Amino-2-methylpropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce primary amines. Substitution reactions can lead to various substituted phenol derivatives .
Applications De Recherche Scientifique
4-(1-Amino-2-methylpropyl)phenol has several scientific research applications, including:
Neuropharmacology: It has been studied for its ability to inhibit the uptake of amines by the brain, making it relevant in neuropharmacology and neuroscience research.
Allosteric Modulation of Hemoglobin: Compounds structurally related to this compound have shown strong allosteric effects on hemoglobin, which could have implications in blood oxygen transport and related disorders.
Analytical Methods: Its ability to inhibit amine uptake has been explored as an analytical method for amines.
Mécanisme D'action
The mechanism of action of 4-(1-Amino-2-methylpropyl)phenol involves its interaction with amine transporters or receptors in the nervous system. By inhibiting the uptake of amines, it can alter neurotransmitter levels and neuronal signaling. This modulation of neurotransmitter levels can impact behaviors and physiological processes regulated by neurotransmitters.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: This compound is structurally similar and shares similar properties and applications.
Phenol, 4-(1-methylpropyl)-: Another related compound with a similar phenolic structure.
Uniqueness
4-(1-Amino-2-methylpropyl)phenol is unique due to its specific combination of a phenolic ring with an amino group and a methyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-(1-amino-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H15NO/c1-7(2)10(11)8-3-5-9(12)6-4-8/h3-7,10,12H,11H2,1-2H3 |
Clé InChI |
YZAPLTBLRYGSEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C1=CC=C(C=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


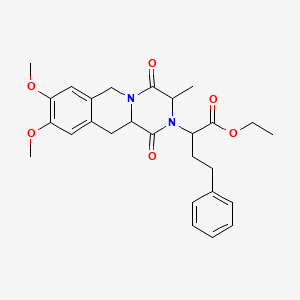


![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
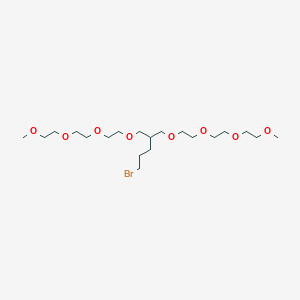

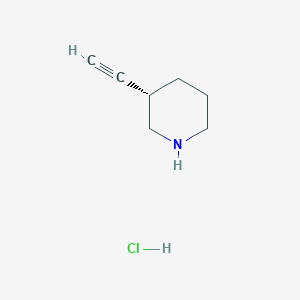
![14-(5,6-Dimethylheptan-2-yl)-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B12289536.png)
